molecular formula C10H9BrO B2556613 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one CAS No. 1147548-82-0

6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2556613
CAS No.: 1147548-82-0
M. Wt: 225.085
InChI Key: BDDRYMCLHQDWCG-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9BrO. It is a brominated derivative of 2,3-dihydro-1H-inden-1-one, featuring a bromine atom at the 6th position and a methyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 5-methyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the methyl group, which may affect its steric and electronic properties.

    6-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one:

Uniqueness

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and properties.

Properties

IUPAC Name

6-bromo-5-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDRYMCLHQDWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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